molecular formula C7H5F3N2O2 B1369222 Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate CAS No. 878745-51-8

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

Cat. No. B1369222
M. Wt: 206.12 g/mol
InChI Key: VBFLWQBZJODKRL-UHFFFAOYSA-N
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Description

“Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” is a highly versatile heterocyclic compound extensively utilized in scientific research and laboratory experiments . It is used as a pharmaceutical intermediate . This compound is part of the Thermo Scientific Chemicals brand product portfolio .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” is C7H5F3N2O2 . The molecular weight is 206.12 g/mol . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.


Chemical Reactions Analysis

“Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” is known for its multifunctionality, enabling it to be employed for diverse purposes, including the synthesis of other compounds, serving as a reagent in organic synthesis, and acting as a catalyst in a variety of reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is used in synthesizing trifluoromethylated analogues of 4,5-dihydroorotic acid, contributing to the study of fluorine-atom interactions in molecules (Sukach et al., 2015).
  • It serves as an important intermediate in the synthesis of various analogues that act as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells (Palanki et al., 2002).
  • The compound is instrumental in the creation of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, showing promise in bioavailability studies (Palanki et al., 2000).

Biological and Medical Research

  • Research indicates its use in the development of new analgesic properties, such as in the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (Ukrainets et al., 2015).
  • Studies have also explored its role in the synthesis of antimalarial compounds, as seen in structure-activity relationship studies of trifluoromethyl-substituted pyridine and pyrimidine analogues (Chavchich et al., 2016).

Advanced Materials and Chemical Studies

  • Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is used in the synthesis and evaluation of various chemical compounds, such as in the construction of substituted chromeno[2,3-d]pyrimidinone derivatives with antimicrobial activity (Ghashang et al., 2013).
  • It also plays a role in the development of novel synthetic methods for important intermediates in small molecule anticancer drugs (Zhou et al., 2019).

Safety And Hazards

“Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of “Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” could involve further exploration of its potential applications in pharmaceuticals and scientific research. Its multifunctionality makes it an appealing option for researchers and scientists seeking to explore the vast potential of numerous chemical reactions .

properties

IUPAC Name

methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-3-11-6(12-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFLWQBZJODKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590278
Record name Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

CAS RN

878745-51-8
Record name Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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